molecular formula C17H14BrNO5 B5044003 2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol CAS No. 5664-90-4

2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol

Cat. No.: B5044003
CAS No.: 5664-90-4
M. Wt: 392.2 g/mol
InChI Key: VRBVDQFFZKACNF-UHFFFAOYSA-N
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Description

2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol is an organic compound that features a complex structure with multiple functional groups, including furan rings, a bromine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol typically involves multiple steps. One common method starts with the preparation of 5-methylfurfural, which is then subjected to a series of reactions including bromination, nitration, and coupling reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The furan rings may also play a role in binding to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups, along with the furan rings, makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO5/c1-9-3-5-14(23-9)16(15-6-4-10(2)24-15)12-7-11(18)8-13(17(12)20)19(21)22/h3-8,16,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBVDQFFZKACNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372839
Record name 2-[bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5664-90-4
Record name 2-[bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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